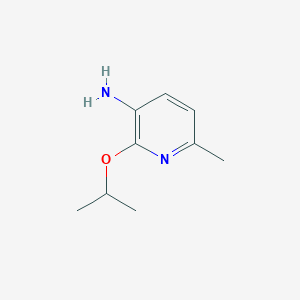

6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

CAS No.:

Cat. No.: VC17799433

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 6-methyl-2-propan-2-yloxypyridin-3-amine |

| Standard InChI | InChI=1S/C9H14N2O/c1-6(2)12-9-8(10)5-4-7(3)11-9/h4-6H,10H2,1-3H3 |

| Standard InChI Key | QJWJYACVDRPGIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(C=C1)N)OC(C)C |

Introduction

6-Methyl-2-(propan-2-yloxy)pyridin-3-amine is a synthetic organic compound that belongs to the pyridine family. It is characterized by a methyl group at the 6-position and an isopropoxy group at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a potent inhibitor of collagen synthesis.

Synthesis Methods

The synthesis of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine typically involves multi-step reactions starting from pyridine derivatives. A common approach might involve the alkylation of a pyridine ring with isopropyl alcohol, followed by the introduction of a methyl group at the 6-position. Specific conditions and reagents can vary depending on the desired yield and purity.

Biological Activity

This compound is noted for its ability to inhibit collagen synthesis, which makes it a potential candidate for treating fibrotic diseases. Fibrosis involves the excessive deposition of collagen, leading to tissue scarring and organ dysfunction. Inhibitors of collagen synthesis can help mitigate these effects by reducing collagen production.

| Compound | Biological Activity |

|---|---|

| 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine | Potent inhibitor of collagen synthesis |

Future Directions

Given its potential as a collagen synthesis inhibitor, future research should focus on exploring its efficacy in preclinical models of fibrotic diseases. Additionally, investigating its pharmacokinetic properties and potential toxicity will be crucial for advancing its development as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume